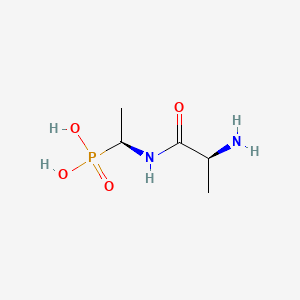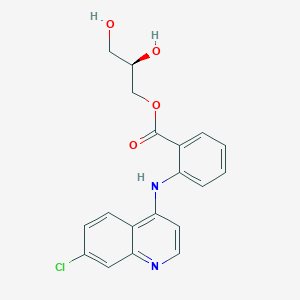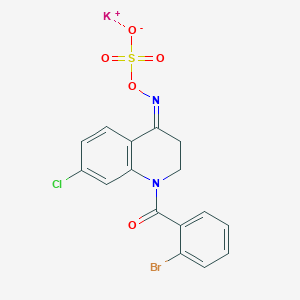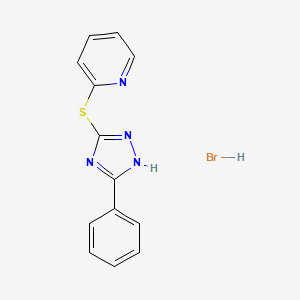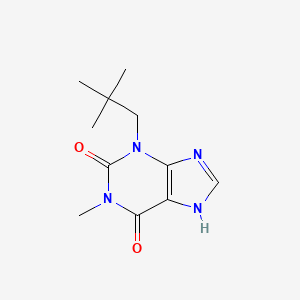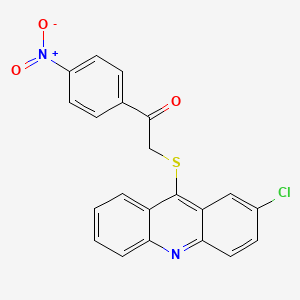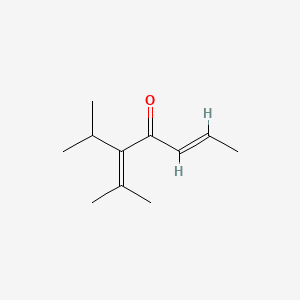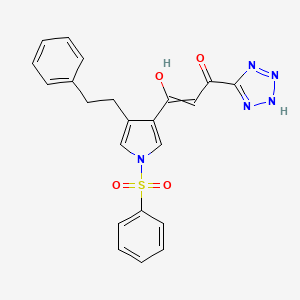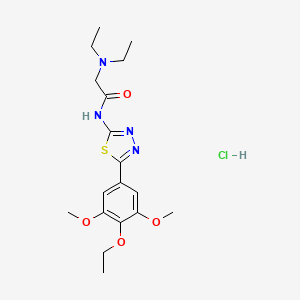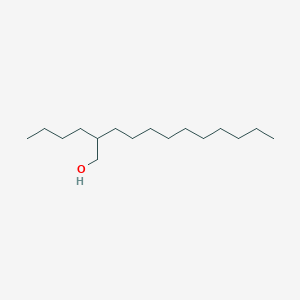
2-Butyl-1-dodecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-dodecanol is an organic compound with the molecular formula C16H34O. It is a type of long-chain alcohol, specifically a fatty alcohol, which is characterized by a hydroxyl group (-OH) attached to a long aliphatic carbon chain. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-1-dodecanol can be synthesized through several methods. One common method involves the hydrogenation of fatty acids or their esters derived from natural sources such as palm kernel oil or coconut oil . Another method is the Bouveault-Blanc reduction of ethyl laurate, which involves the reduction of esters to alcohols using sodium and ethanol .
Industrial Production Methods
Industrial production of this compound often involves the Ziegler process, which includes the oligomerization of ethylene followed by oxidation and hydrogenation steps . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides.
Scientific Research Applications
2-Butyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Butyl-1-dodecanol involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
1-Dodecanol: A straight-chain fatty alcohol with similar properties but lacks the butyl substitution.
2-Octyl-1-dodecanol: Another branched fatty alcohol with a longer carbon chain.
2-Hexyl-1-decanol: A shorter-chain fatty alcohol with similar chemical behavior.
Uniqueness
2-Butyl-1-dodecanol is unique due to its specific branching, which imparts distinct physical and chemical properties compared to straight-chain alcohols. This branching can influence its solubility, melting point, and reactivity, making it suitable for specialized applications .
Properties
CAS No. |
21078-85-3 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
2-butyldodecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-8-9-10-11-12-14-16(15-17)13-6-4-2/h16-17H,3-15H2,1-2H3 |
InChI Key |
UMKNBNWWXLQQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



